![molecular formula C19H24N2O4 B270595 6-{[4-(Morpholinomethyl)anilino]carbonyl}-3-cyclohexene-1-carboxylic acid](/img/structure/B270595.png)
6-{[4-(Morpholinomethyl)anilino]carbonyl}-3-cyclohexene-1-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-{[4-(Morpholinomethyl)anilino]carbonyl}-3-cyclohexene-1-carboxylic acid, commonly known as MOCA, is a chemical compound that has gained significant attention in the field of scientific research. MOCA is a heterocyclic compound that belongs to the class of anilides. It is widely used as a reagent in the synthesis of various organic compounds due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of MOCA involves its interaction with specific enzymes and proteins. MOCA has been shown to bind to the active site of certain enzymes, leading to inhibition of their activity. This inhibition can be reversible or irreversible, depending on the specific enzyme and the concentration of MOCA used. MOCA has also been shown to bind to certain proteins, altering their conformation and activity.
Biochemical and Physiological Effects:
MOCA has been shown to have a range of biochemical and physiological effects. Inhibition of specific enzymes by MOCA can lead to changes in cellular metabolism and signaling pathways. MOCA has also been shown to have anti-inflammatory and anti-cancer properties, making it a potential therapeutic agent. However, MOCA has also been shown to have toxic effects on certain cells and tissues, highlighting the need for careful evaluation of its safety and efficacy.
Vorteile Und Einschränkungen Für Laborexperimente
MOCA has several advantages as a reagent in lab experiments, including its high purity and stability. It can be easily synthesized and purified, making it readily available for use in various experiments. However, MOCA also has limitations, including its potential toxicity and limited solubility in certain solvents. These limitations must be taken into account when designing experiments that use MOCA as a reagent.
Zukünftige Richtungen
There are several future directions for research on MOCA. One area of interest is the development of MOCA-based therapeutic agents for the treatment of various diseases, including cancer and inflammation. Another area of interest is the use of MOCA as a probe in the study of enzyme kinetics and protein-ligand interactions. Further research is also needed to fully understand the biochemical and physiological effects of MOCA and its potential toxicity.
Synthesemethoden
The synthesis of MOCA involves the reaction of 4-(morpholinomethyl)aniline with cyclohexene-1-carboxylic acid in the presence of a catalyst. The reaction proceeds through a series of intermediate steps, which results in the formation of MOCA. The synthesis of MOCA is a complex process that requires precise control of reaction conditions and careful purification steps.
Wissenschaftliche Forschungsanwendungen
MOCA has been extensively used in scientific research due to its unique chemical properties. It is widely used as a reagent in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and materials science. MOCA has also been used as a probe in the study of enzyme kinetics and protein-ligand interactions. It has been shown to bind to certain enzymes and inhibit their activity, making it a valuable tool in drug discovery.
Eigenschaften
Produktname |
6-{[4-(Morpholinomethyl)anilino]carbonyl}-3-cyclohexene-1-carboxylic acid |
---|---|
Molekularformel |
C19H24N2O4 |
Molekulargewicht |
344.4 g/mol |
IUPAC-Name |
6-[[4-(morpholin-4-ylmethyl)phenyl]carbamoyl]cyclohex-3-ene-1-carboxylic acid |
InChI |
InChI=1S/C19H24N2O4/c22-18(16-3-1-2-4-17(16)19(23)24)20-15-7-5-14(6-8-15)13-21-9-11-25-12-10-21/h1-2,5-8,16-17H,3-4,9-13H2,(H,20,22)(H,23,24) |
InChI-Schlüssel |
IHTLUVVFRYYSBM-UHFFFAOYSA-N |
SMILES |
C1COCCN1CC2=CC=C(C=C2)NC(=O)C3CC=CCC3C(=O)O |
Kanonische SMILES |
C1COCCN1CC2=CC=C(C=C2)NC(=O)C3CC=CCC3C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.